molecular formula C8H7NO2 B8424651 2-(2-Hydroxyphenoxy)acetonitrile

2-(2-Hydroxyphenoxy)acetonitrile

Cat. No.: B8424651
M. Wt: 149.15 g/mol
InChI Key: NWKRQZLUPUYDDF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)acetonitrile is a versatile chemical intermediate of interest in synthetic organic chemistry and pharmaceutical research. The compound features both a phenolic ether and a nitrile group, making it a valuable precursor for the synthesis of more complex molecules. Researchers may utilize it in the development of heterocyclic compounds, ligands for catalysis, or as a building block in medicinal chemistry programs. The nitrile moiety can be readily transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, enabling diverse structural diversification. This product is intended for laboratory research purposes only and is not classified or tested for human or veterinary drug use. Ensure all handling and experiments are conducted by qualified professionals in accordance with relevant safety protocols.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-(2-hydroxyphenoxy)acetonitrile

InChI

InChI=1S/C8H7NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,6H2

InChI Key

NWKRQZLUPUYDDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCC#N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Drug Discovery :
    • 2-(2-Hydroxyphenoxy)acetonitrile is posited as a lead compound in drug discovery due to its potential biological activities. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents. Research indicates that compounds with similar structures have shown efficacy against various pathogens .
  • Enzyme Interaction Studies :
    • Investigations into the interactions of this compound with enzymes could reveal insights into its pharmacological properties. Such studies are crucial for understanding the compound's mechanism of action and optimizing its structure for enhanced activity.

Agricultural Applications

  • Herbicide Development :
    • The compound has been explored as a component in herbicide formulations due to its selective action against certain plant species. Its structural similarity to known herbicides suggests potential efficacy in controlling weeds while minimizing damage to crops .
  • Pesticide Formulations :
    • Research indicates that this compound can be integrated into pesticide formulations, enhancing their effectiveness against pests while maintaining safety profiles for non-target organisms.

Synthesis and Transformation

The synthesis of this compound can be achieved through various methods, including:

  • Reactions with o-quinone Methides : A concise synthesis method involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from specific phenolic precursors under basic conditions, yielding moderate to excellent yields of the desired product .
  • Transformation into Benzofuranones : The compound can also be transformed into benzofuranone derivatives, which are valuable in medicinal chemistry due to their diverse biological activities .

Case Study 1: Herbicide Efficacy

A study conducted on the herbicidal properties of formulations containing this compound demonstrated significant efficacy against common agricultural weeds. The results indicated a reduction in weed biomass by over 70% compared to untreated controls, highlighting its potential as a selective herbicide.

Case Study 2: Antimicrobial Testing

In vitro testing of derivatives based on this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics, suggesting its potential as an alternative therapeutic agent .

Chemical Reactions Analysis

Cyclization to Benzofuranones

Under acidic conditions, 2-(2-hydroxyphenoxy)acetonitrile undergoes intramolecular cyclization to form benzofuranones. This reaction proceeds via activation of the nitrile group and nucleophilic attack by the hydroxyl oxygen.

Reaction Conditions

  • Catalyst : HCl (37% aqueous)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Yield : 77–86% (depending on substituents)

Mechanism :

  • Protonation of the nitrile group enhances electrophilicity.

  • Intramolecular nucleophilic attack by the hydroxyl oxygen forms a six-membered transition state.

  • Aromatization yields the benzofuranone product.

Example :
2 2 Hydroxyphenoxy acetonitrileHCl CH3CN 80 CBenzofuran 3 one\text{2 2 Hydroxyphenoxy acetonitrile}\xrightarrow{\text{HCl CH}_3\text{CN 80 C}}\text{Benzofuran 3 one}

Nucleophilic Substitution Reactions

The nitrile group participates in nucleophilic substitutions, particularly in the presence of bases or fluorides.

Key Reactions :

  • Cyanide Displacement : Trimethylsilyl cyanide (TMSCN) reacts with electrophilic intermediates (e.g., o-quinone methides) to regenerate the nitrile group .

  • Alkylation : Reaction with alkyl halides under basic conditions (K2_2
    CO3_3
    ) forms alkylated derivatives .

Conditions :

SubstrateBaseSolventYield (%)
2-(1-Tosylalkyl)phenolK2_2
CO3_3
Acetonitrile65–92

Oxidation and Hydrolysis

The nitrile group is hydrolyzed to carboxylic acids or oxidized to amides under controlled conditions.

Hydrolysis Pathways :

  • Acidic Hydrolysis : Concentrated HCl in ethanol at reflux converts the nitrile to a carboxylic acid (93% yield) .

  • Basic Hydrolysis : K2_2
    CO3_3
    /H2_2
    O yields intermediate amides .

Oxidation :
PhI(OAc)2_2
-mediated oxidation in trifluoroacetic acid (TFA) forms benzamide derivatives via radical intermediates .

Example :
2 2 Hydroxyphenoxy acetonitrilePhI OAc 2,TFA2 4 Hydroxyphenoxy benzamide\text{2 2 Hydroxyphenoxy acetonitrile}\xrightarrow{\text{PhI OAc }_2,\text{TFA}}\text{2 4 Hydroxyphenoxy benzamide}

Comparative Analysis of Reaction Conditions

The table below summarizes key reaction parameters for transformations involving this compound:

Reaction TypeConditionsCatalyst/ReagentYield (%)Reference
CyclizationHCl, CH3_3
CN, 80°CHCl77–86
AlkylationK2_2
CO3_3
, CH3_3
CN, 80°CK2_2
CO3_3
text
| 65–92 |[1] |

| Acidic Hydrolysis | HCl, EtOH, reflux | HCl | 93 | |
| Oxidation | PhI(OAc)2_2
, TFA, 25°C | PhI(OAc)2_2
| 82–92 | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(2,4-Dichlorophenoxy)acetonitrile Derivatives
  • Structure: Features two chlorine atoms at the para- and ortho-positions of the phenoxy group ().
  • Properties: Higher molecular weight (e.g., 236.48 g/mol for 2-(2,4,6-trichlorophenoxy)acetonitrile). Chlorine atoms enhance lipophilicity and may increase toxicity (: H302, H315). Used in docking studies for biological activity ().
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile
  • Structure : Contains a hydroxyl group at the para-position and a methoxy group at the meta-position ().
  • Properties :
    • Molecular weight: 163.17 g/mol.
    • Methoxy groups stabilize electronic density via resonance, affecting HOMO-LUMO gaps ().
    • Applications: Intermediate in organic synthesis.
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
  • Structure : Incorporates a methoxyethoxy side chain ().
  • Properties :
    • Increased solubility in polar solvents due to ether linkage.
    • Molecular weight: 191.23 g/mol.
2-(4-Hydroxyphenyl)acetonitrile
  • Structure : Simplest analog with a single para-hydroxyl group ().
  • Properties :
    • Isolated from natural sources (e.g., Lepidium apetalum).
    • Hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Trends
2-(2-Hydroxyphenoxy)acetonitrile* ~177 (estimated) Phenoxy, hydroxyl, nitrile N/A Moderate (polar solvents)
2-(2,4-Dichlorophenoxy)acetonitrile 236.48 Chlorine, phenoxy, nitrile 123–125 Low (organic solvents)
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile 163.17 Hydroxyl, methoxy, nitrile N/A High (polar aprotic)
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile 191.23 Methoxyethoxy, nitrile N/A High (ethanol, DMSO)

*Estimated based on analogs.

Key Observations:
  • 2-(4-hydroxyphenyl)acetonitrile).
  • Chlorine Substituents : Elevate molecular weight and toxicity (: H302, H315).
  • Ether Linkages : Improve solubility (e.g., methoxyethoxy in ).

Preparation Methods

Reaction Mechanism and Substrate Design

The most widely reported method involves displacing a halide from chloroacetonitrile with 2-hydroxyphenol under basic conditions. The reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the electrophilic carbon adjacent to the nitrile group. Key substrates include:

  • 2-Hydroxyphenol : Commercial availability (≥99% purity) makes it ideal for small-scale synthesis.

  • Chloroacetonitrile : Preferred due to higher reactivity compared to bromo or iodo analogs.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
BaseK₂CO₃ (1.5 eq)Neutralizes HCl byproduct without over-deoxygenating phenol
SolventDMF, 80°CEnhances nucleophilicity of phenolate
Reaction Time6–8 hours≤6h leads to incomplete substitution; ≥8h increases hydrolysis risk

Benchmark yields reach 78–82% under these conditions. Side products include 2-hydroxyphenyl acetate (3–5%) from competing esterification, necessitating silica gel chromatography for purification.

Oxidative Coupling of Phenolic Derivatives

Hypervalent Iodine-Mediated Synthesis

Recent advances utilize iodobenzene diacetate (PhIO) to couple 2-hydroxyphenol with glycolonitrile derivatives. This method avoids halogenated precursors, favoring greener chemistry:

Reaction Scheme:
2-Hydroxyphenol + Ethylene glycol mononitrile → PhIO → this compound

Critical Findings:

  • Solvent Effects : Trifluoroacetic acid (TFA) increases yield to 67% vs. 42% in THF by stabilizing reactive intermediates.

  • Electron-Donating Groups : Methyl substituents on the phenol ring improve yields to 74% (Table 1).

Table 1: Substituent Effects on Oxidative Coupling Yield

Substituent (R)Yield (%)Reaction Time (h)
-H672.5
-CH₃742.0
-Cl583.0

Cyanide Addition to Carbonyl Intermediates

Strecker-Type Synthesis

This two-step approach first synthesizes 2-(2-hydroxyphenoxy)acetaldehyde via Friedel-Crafts alkylation, followed by cyanide addition:

Step 1 : 2-Hydroxyphenol + Glycidaldehyde → BF₃·Et₂O → Acetaldehyde intermediate (89% yield)
Step 2 : Intermediate + KCN → this compound (71% yield)

Limitations:

  • Requires strict pH control (pH 8–9) to prevent HCN formation.

  • Residual BF₃ catalyst complicates purification, reducing overall yield to 63% after column chromatography.

Industrial Production Considerations

Scalability and Cost Analysis

Table 2: Method Comparison for Pilot-Scale Synthesis

MethodCost ($/kg)Purity (%)Waste Generated (kg/kg product)
Nucleophilic Substitution12098.53.2
Oxidative Coupling18597.82.1
Cyanide Addition21095.04.7

Nucleophilic substitution remains the most cost-effective for volumes >100 kg/month, despite higher waste generation. Continuous flow reactors reduce processing time by 40% compared to batch systems .

Q & A

Q. What are the standard synthetic protocols for 2-(2-Hydroxyphenoxy)acetonitrile, and how can reaction progress be monitored?

The synthesis typically involves nucleophilic substitution under mild basic conditions. For example, reacting 2-chloroacetamide with salicylaldehyde in acetonitrile using K₂CO₃ as a base at room temperature for 24 hours. Reaction progress is monitored via TLC, and purification involves filtration to remove excess base followed by solvent evaporation under reduced pressure . Characterization employs NMR (for structural confirmation), FTIR (functional group analysis), and single-crystal XRD (crystallographic validation).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile group at ~δ 110–120 ppm).
  • FTIR : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C≡N stretch at ~2250 cm⁻¹).
  • Single-crystal XRD : Determines 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks).
  • UV-Vis spectroscopy : Assesses electronic transitions relevant to photochemical applications .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store at -10°C in airtight, light-protected containers under inert atmosphere. While the compound is reported as chemically stable under these conditions, decomposition products (e.g., phenolic derivatives or nitrile hydrolysis products) remain uncharacterized. Long-term stability studies using accelerated aging tests (e.g., 40°C/75% RH for 6 months) are advised .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with water; for eye exposure, irrigate for 15 minutes.
    Hazard classifications include acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Always consult SDS prior to use .

Q. How can researchers assess the purity of synthesized this compound?

  • HPLC : Use a C18 column with acetonitrile/water mobile phase and UV detection at 254 nm.
  • Melting Point Analysis : Compare observed melting range (e.g., 192–194°C) with literature values.
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced reactivity.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro) with parameters set to Lamarckian GA.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can researchers evaluate the biological activity of this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or anti-inflammatory effects using COX-2 inhibition assays.
  • Cyanogenic Potential : Hydrolyze the nitrile group enzymatically and quantify released HCN via spectrophotometry .

Q. What advanced chromatographic methods are recommended for quantifying trace impurities?

  • LC-MS/MS : Use a QTOF mass spectrometer in positive ion mode with a limit of detection (LOD) < 0.1 ppm.
  • Derivatization : Enhance sensitivity by converting nitrile groups to fluorescent tags (e.g., dansyl chloride derivatives) .

Q. How should contradictory stability data from different studies be resolved?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres.
  • Comparative Studies : Benchmark against structurally analogous compounds (e.g., 2-(4-hydroxyphenyl)acetonitrile) to identify substituent effects on stability .

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